[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid
Description
The compound [4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid (hereafter referred to as Compound A) is a nitrogen-containing heterocyclic molecule featuring a piperazine ring substituted with a 2-fluorophenyl group, a sulfonyl linker, an isoquinolinone core, and an acetic acid moiety. The compound’s molecular formula is inferred from analogs as approximately C₂₁H₁₉FN₃O₅S, with a molecular weight of ~435.4 g/mol (calculated). The 2-fluorophenyl group enhances metabolic stability and receptor binding via electronegative effects, while the sulfonyl linker may contribute to hydrogen bonding or electrostatic interactions .
Properties
IUPAC Name |
2-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1-oxoisoquinolin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c22-17-7-3-4-8-18(17)23-9-11-25(12-10-23)31(29,30)19-13-24(14-20(26)27)21(28)16-6-2-1-5-15(16)19/h1-8,13H,9-12,14H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMBYTNIWAZTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CN(C(=O)C4=CC=CC=C43)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.45 g/mol. The structure contains a sulfonamide group, a piperazine moiety, and an isoquinoline ring, which are key to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Nucleoside Transporters : Studies have indicated that derivatives of piperazine compounds can act as inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation. The inhibition of ENTs can affect cellular processes such as proliferation and apoptosis, making these compounds potential candidates for cancer therapy .
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition can lead to applications in skin whitening and the treatment of hyperpigmentation disorders .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid | Inhibitor of ENTs | Not reported | ENTs |
| FPMINT (related piperazine derivative) | Inhibitor of ENT1 and ENT2 | ENT1: 0.18; ENT2: Not specified | ENTs |
| Compound 26 (tyrosinase inhibitor) | Antimelanogenic effect | 0.09 - 0.36 | Tyrosinase |
Case Studies
- Nucleoside Transport Inhibition : A study investigated the structure-activity relationship (SAR) of piperazine derivatives as inhibitors of human ENTs. The results showed that modifications in the molecular structure significantly affected the inhibitory potency against ENT1 and ENT2. This suggests that similar modifications could enhance the activity of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid against these transporters .
- Antimelanogenic Effects : Another study focused on related piperazine compounds' effects on tyrosinase activity, demonstrating that certain derivatives could inhibit enzyme activity without cytotoxic effects on cells. This indicates potential therapeutic applications for skin disorders associated with excess melanin production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound B: [4-[(4-Ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic Acid
- Molecular Formula : C₁₇H₂₁N₃O₅S
- Molecular Weight : 379.4 g/mol
- Key Features :
Compound C: [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic Acid
- Molecular Formula : C₂₀H₂₂FN₃O₃
- Molecular Weight : 371.41 g/mol
- Key Features: Contains a 2-oxoethyl bridge and phenylamino group instead of the sulfonyl-isoquinolinone system. Classified as an irritant, indicating handling precautions similar to Compound A .
- Functional Differences: The oxoethyl group may confer rigidity, while the phenylamino substituent could alter binding kinetics in biological targets.
Compound D: 2-[2-((4-(4-Fluorophenyl)piperazin-1-yl)piperidin-1-yl)-2-oxoethoxy]acetic Acid
- Molecular Formula : C₁₉H₂₆FN₃O₄
- Molecular Weight : 379.43 g/mol
- Key Features :
- Structural Impact :
- The piperidine ring may enhance metabolic stability by resisting cytochrome P450 oxidation.
Compound E: 4-(4-Fluorophenyl)-1-piperazinylacetic Acid
- Molecular Formula : C₂₂H₂₀FN₃O₂ (estimated)
- Key Features: Replaces the isoquinolinone with a naphthyl group, enlarging the aromatic surface area. Potential for stronger π-π stacking interactions but reduced solubility .
- Pharmacological Context :
- The naphthyl group may improve binding to hydrophobic enzyme pockets but limit bioavailability.
Structural and Functional Analysis
Table 1: Comparative Properties of Compound A and Analogs
| Property | Compound A | Compound B | Compound C | Compound D | Compound E |
|---|---|---|---|---|---|
| Molecular Formula | ~C₂₁H₁₉FN₃O₅S | C₁₇H₂₁N₃O₅S | C₂₀H₂₂FN₃O₃ | C₁₉H₂₆FN₃O₄ | ~C₂₂H₂₀FN₃O₂ |
| Molecular Weight | ~435.4 | 379.4 | 371.41 | 379.43 | ~381.4 |
| XLogP3 | ~1.2* | -2.1 | 1.5 | -1.5 | ~2.8 |
| Key Substituents | 2-Fluorophenyl, sulfonyl, isoquinolinone | Ethylpiperazine, sulfonyl | 2-Oxoethyl, phenylamino | Piperidinyl-oxoethoxy | Naphthyl, 4-fluorophenyl |
| Solubility (Predicted) | Moderate | High | Low | Moderate | Low |
| Bioactivity Potential | Enzyme inhibition, receptor antagonism | Membrane permeability | Irritant, receptor modulation | Metabolic stability | Hydrophobic target binding |
*Estimated based on structural analogs.
Mechanistic Insights
- Sulfonyl Group : Present in Compounds A and B, this group enhances hydrogen-bonding capacity, critical for interactions with serine proteases or sulfotransferases .
- Acetic Acid Moiety: Ionizable at physiological pH, this group in A, B, and D improves solubility but may reduce blood-brain barrier penetration compared to non-ionizable analogs like Compound E .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
